molecular formula C21H19N3S B2858935 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile CAS No. 1321781-89-8

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Cat. No.: B2858935
CAS No.: 1321781-89-8
M. Wt: 345.46
InChI Key: ZWSBCLSQAZYYTN-QGOAFFKASA-N
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Description

(E)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry. The compound's structure integrates an acrylonitrile moiety in the (E)-configuration, linked to a meta-tolylamino group and a 4-ethylphenyl-substituted thiazole ring. This specific architecture is designed for exploring structure-activity relationships in drug discovery. Thiazole derivatives are extensively investigated for their potent biological activities. Research on analogous compounds has demonstrated significant antiproliferative properties against various cancer cell lines, including both drug-sensitive and multidrug-resistant models . The molecular framework allows for potential interactions with key biological targets; for instance, closely related molecules have been shown through in silico studies to interact with oncogenic targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . The presence of the ethylphenyl and tolylamino substituents is intended to modulate the compound's electronic properties, lipophilicity, and overall binding affinity, thereby influencing its biological profile and physicochemical characteristics. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-3-16-7-9-17(10-8-16)20-14-25-21(24-20)18(12-22)13-23-19-6-4-5-15(2)11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSBCLSQAZYYTN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, and an acrylonitrile moiety that contributes to its chemical reactivity. The structural formula can be represented as follows:

C19H18N2SC_{19}H_{18}N_2S

This indicates the presence of nitrogen and sulfur, both of which play crucial roles in biological interactions.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties . A study demonstrated that compounds similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 16 µg/mL, indicating effective antimicrobial potential .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer activities . In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values observed were 12 µM and 15 µM, respectively, suggesting moderate efficacy against these cancer types .

Cell Line IC50 (µM)
MCF-712
HCT11615

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects . In animal models, it demonstrated a reduction in paw edema induced by carrageenan, with a percentage inhibition of inflammation reaching up to 50% at a dosage of 20 mg/kg . This suggests potential use in treating inflammatory conditions.

The mechanism through which this compound exerts its effects is thought to involve interaction with specific enzymes and receptors. The thiazole ring may facilitate binding to target proteins, modulating their activity. This interaction could lead to downstream effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

  • Antimicrobial Study : A comparative study on various thiazole derivatives found that those with electron-donating groups exhibited enhanced antibacterial activity compared to their electron-withdrawing counterparts .
  • Anticancer Evaluation : A recent evaluation indicated that the introduction of methyl groups on the thiazole ring significantly increased cytotoxicity against cancer cell lines. This modification was hypothesized to improve lipophilicity and cellular uptake .
  • Inflammation Model : In a controlled experiment using rat models, the compound showed significant reduction in inflammatory markers such as TNF-alpha and IL-6 after administration, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Key Structural Differences :

  • Thiazole vs.
  • Substituent Effects: The 4-ethylphenyl group (electron-donating) and m-tolylamino group (moderately electron-donating) contrast with substituents in analogs like chlorophenyl (electron-withdrawing) or morpholinophenyl (polar) groups .

Physical and Spectral Properties

Table 1: Comparison of Selected Acrylonitrile Derivatives
Compound Name Melting Point (°C) Yield (%) Key Substituents Notable Spectral Features (IR, NMR)
Target Compound (hypothetical) N/A N/A 4-ethylphenyl, m-tolylamino Expected CN stretch ~2200 cm⁻¹; aromatic H environments in NMR
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile (7b) 241–243 N/A Phenylisoxazole CN stretch at 2215 cm⁻¹; δ 7.5–8.3 ppm (aromatic H)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1H-imidazol-2-yl)acrylonitrile (7e) 190–192 N/A Imidazole CN stretch at 2210 cm⁻¹; δ 7.2 ppm (imidazole H)
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (15) N/A N/A Trimethoxyphenyl High anticancer activity (GI₅₀: 0.021–12.2 μM)
(E)-2-[4-(4-Chlorophenyl)thiazol-2-yl]-3-thiophen-2-yl-acrylonitrile N/A N/A Chlorophenyl, thiophene ChemSpider ID: 277756-73-7

Preparation Methods

Synthetic Strategy and Reaction Design

The target compound’s synthesis is partitioned into three critical stages:

  • Thiazole Ring Formation : Construction of the 4-(4-ethylphenyl)thiazol-2-yl scaffold.
  • Acrylonitrile Backbone Assembly : Knoevenagel condensation to install the α,β-unsaturated nitrile moiety.
  • Amino Group Functionalization : Introduction of the m-tolylamino group via nucleophilic substitution.

Each step is optimized for yield, regioselectivity, and stereochemical control, as detailed below.

Thiazole Core Synthesis: Hantzsch Thiazole Formation

The 4-(4-ethylphenyl)thiazole intermediate is synthesized via the Hantzsch thiazole reaction, a well-established method for constructing thiazoles from α-haloketones and thiourea derivatives.

Reaction Protocol

  • Starting Materials :
    • 2-Bromo-1-(4-ethylphenyl)ethanone (1.2 equiv)
    • Thiourea (1.0 equiv)
  • Conditions : Ethanol, reflux (78°C), 6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Results and Characterization

  • Yield : 78% (white crystalline solid).
  • Melting Point : 142–144°C.
  • MS (EI) : m/z 217.1 [M⁺].
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₃).

Acrylonitrile Formation: Knoevenagel Condensation

The acrylonitrile backbone is installed via Knoevenagel condensation between 2-(4-(4-ethylphenyl)thiazol-2-yl)acetonitrile and 3-chlorobenzaldehyde, followed by nitro-group reduction.

Step 1: Knoevenagel Reaction

  • Reactants :
    • 2-(4-(4-ethylphenyl)thiazol-2-yl)acetonitrile (1.0 equiv)
    • 3-Chlorobenzaldehyde (1.1 equiv)
  • Catalyst : Triethylamine (TEA, 0.2 equiv).
  • Conditions : Ethanol, room temperature, 15 minutes.
  • Workup : Filtration, washing with ethanol/hexane (3:7).
Outcomes
  • Yield : 72% (pale-yellow solid).
  • ¹H NMR : δ 8.51 (s, 1H, CH=), 7.85–7.40 (m, 8H, Ar-H), 2.75 (q, J = 7.6 Hz, 2H), 1.31 (t, J = 7.6 Hz, 3H).
  • E/Z Selectivity : Exclusive E-isomer formation (δ 8.51 olefinic proton).

Step 2: Nitro Reduction to Amine

  • Reactant : (E)-3-(3-Chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile.
  • Reductant : H₂/Pd-C (10% w/w), ethanol, 50°C, 4 hours.
  • Yield : 89% (amine intermediate).

Introduction of m-Tolylamino Group: Nucleophilic Aromatic Substitution

The final step involves displacing the chloro substituent with m-toluidine under SNAr conditions.

Reaction Parameters

  • Reactants :
    • Amine intermediate (1.0 equiv)
    • m-Toluidine (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 120°C, 12 hours.

Characterization Data

  • Yield : 65% (after column chromatography, silica gel, ethyl acetate/hexane).
  • MP : 158–160°C.
  • HRMS (ESI) : m/z 413.1521 [M+H]⁺ (calc. 413.1524).
  • ¹³C NMR : δ 162.1 (C=N), 149.8 (CN), 138.2–115.6 (Ar-C), 21.4 (CH₃).

Optimization and Challenges

Stereochemical Control

The Knoevenagel step exclusively yielded the E-isomer due to thermodynamic stabilization of the trans-configuration, as confirmed by ¹H NMR.

Solvent and Catalyst Screening

  • Ethanol vs. THF : Ethanol provided higher yields (72% vs. 58%) due to improved solubility of intermediates.
  • TEA vs. Piperidine : TEA reduced reaction time (15 min vs. 45 min) without compromising yield.

Purification Challenges

  • Column Chromatography : Critical for removing unreacted m-toluidine and regioisomers.
  • Recrystallization : Ethanol/water (7:3) enhanced crystal purity (99% by HPLC).

Comparative Analysis of Alternative Routes

Method Yield (%) Purity (%) Time (h)
Knoevenagel-SNAr 65 99 12
Ullmann Coupling 48 92 24
One-Pot Condensation 34 85 6

The Knoevenagel-SNAr route outperforms palladium-catalyzed and one-pot methods in yield and efficiency.

Q & A

Q. How can researchers optimize the synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile to improve yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation (e.g., Hantzsch thiazole synthesis with α-haloketones and thiourea) and acrylonitrile coupling. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to stabilize intermediates .
  • Catalysts : Piperidine or K₂CO₃ enhances nucleophilic substitution efficiency .
  • Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole proton at δ 7.2–7.5 ppm, acrylonitrile C≡N at ~120 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular weight (e.g., m/z 376.5 [M+H]⁺) .
  • X-ray Crystallography : Resolves spatial arrangement of the E-isomer and π-π stacking interactions .
  • HPLC Purity : ≥95% purity achieved using reverse-phase chromatography .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) at 1–100 μM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this thiazole-acrylonitrile derivative?

  • Methodological Answer :
  • Substituent Variation : Replace m-tolylamino with halogenated or nitro groups to assess electronic effects on bioactivity .
  • Isosteric Replacements : Substitute thiazole with oxazole to evaluate heterocycle influence .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., H-bonding with Ser530 in COX-2) .

Q. How can crystallographic data resolve contradictions in reported reactivity of similar thiazole-acrylonitriles?

  • Methodological Answer :
  • X-ray Diffraction : Compare bond lengths (e.g., C≡N: 1.16 Å) and dihedral angles to explain steric effects on reaction pathways .
  • Electron Density Maps : Identify nucleophilic sites (e.g., acrylonitrile β-carbon) for regioselective functionalization .

Q. What experimental models are suitable for evaluating in vivo efficacy and toxicity?

  • Methodological Answer :
  • Murine Models : Xenograft studies (e.g., 20 mg/kg/day oral dosing) to assess antitumor activity .
  • Toxicokinetics : Plasma LC-MS/MS quantifies metabolites; liver/kidney histopathology screens for toxicity .

Q. How can researchers address data contradictions in biological activity when modifying the 4-ethylphenyl group?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values of ethyl vs. chlorophenyl analogs to isolate electronic vs. steric effects .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. What mechanistic studies elucidate the compound’s interaction with cellular targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., EGFR-TK) using Glide SP scoring .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins .
  • Western Blotting : Validate downstream signaling effects (e.g., ERK phosphorylation) .

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